2-(2-(2,4-Dichlorophenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid
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Overview
Description
2-(2-(2,4-Dichlorophenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid is a complex organic compound that features a thiazole ring, a dichlorophenyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,4-Dichlorophenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,4-Dichlorophenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alkanes or alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(2-(2,4-Dichlorophenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-(2,4-Dichlorophenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2,4-Dichlorophenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid
- 2-(2-(2,4-Dichlorophenyl)ethenyl)-4-(4-methylphenyl)-5-thiazolepropionic acid
- 2-(2-(2,4-Dichlorophenyl)ethenyl)-4-(4-methylphenyl)-5-thiazolebutyric acid
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and dichlorophenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
116759-03-6 |
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Molecular Formula |
C20H15Cl2NO2S |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
2-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C20H15Cl2NO2S/c1-12-2-4-14(5-3-12)20-17(11-19(24)25)26-18(23-20)9-7-13-6-8-15(21)10-16(13)22/h2-10H,11H2,1H3,(H,24,25)/b9-7+ |
InChI Key |
FLDGISCCBQSYPV-VQHVLOKHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)/C=C/C3=C(C=C(C=C3)Cl)Cl)CC(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)C=CC3=C(C=C(C=C3)Cl)Cl)CC(=O)O |
Origin of Product |
United States |
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